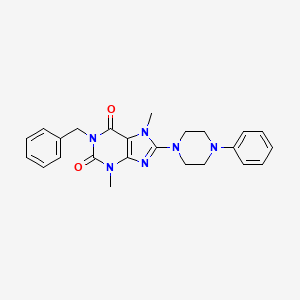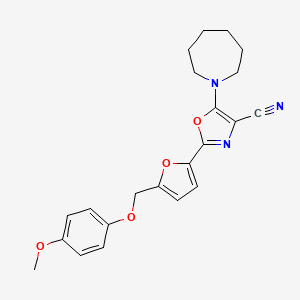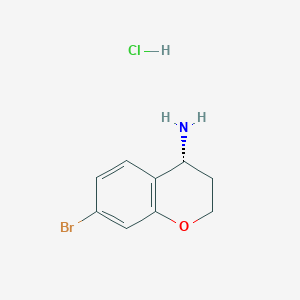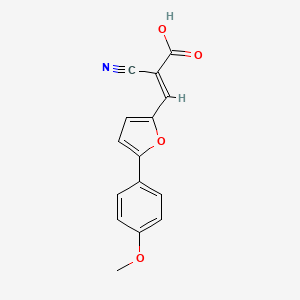
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of purinergic P2X receptor modulators and has been shown to have a significant impact on the central nervous system.
作用機序
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as a positive allosteric modulator of purinergic P2X receptors, specifically P2X7 receptors. P2X7 receptors are involved in the regulation of various physiological processes, including inflammation, apoptosis, and synaptic plasticity. This compound enhances the activity of P2X7 receptors, leading to increased calcium influx and the release of various neurotransmitters, including glutamate and ATP. This increased activity has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and protecting against neurodegeneration. This compound has been shown to enhance cognitive function by improving memory and learning in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing microglial activation. Finally, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and promoting neuronal survival.
実験室実験の利点と制限
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments, including its high potency and selectivity for P2X7 receptors. This compound is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo experiments. However, this compound has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, including further investigation of its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to determine the optimal dose and delivery method for this compound. Finally, additional research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis begins with the reaction of 1-methyl-3,7-dimethylxanthine with benzyl chloride in the presence of sodium hydroxide. This reaction produces 1-benzyl-3,7-dimethylxanthine, which is then reacted with 1,4-diazabicyclo[2.2.2]octane to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 4-phenylpiperazine in the presence of acetic anhydride to produce this compound.
科学的研究の応用
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have a significant impact on the central nervous system by modulating the activity of purinergic P2X receptors. Purinergic P2X receptors are involved in various physiological processes, including neurotransmission, synaptic plasticity, and inflammation. This compound has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration.
特性
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-26-20-21(27(2)24(32)30(22(20)31)17-18-9-5-3-6-10-18)25-23(26)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBSRIHMOMBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)





![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)